
(E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that features a thiadiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Attachment of the Neopentyl Group: This step may involve alkylation reactions using neopentyl halides.
Formation of the Propenamide Moiety: This can be done through condensation reactions involving nitrophenyl aldehydes and amides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiadiazole rings are often explored as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives are studied for their potential antimicrobial properties.
Anti-inflammatory Agents: Some compounds in this class may exhibit anti-inflammatory activity.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)-2-propenamide
- (E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)-2-propenamide
Uniqueness
The presence of the neopentyl group in (E)-N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)-3-(3-NITROPHENYL)-2-PROPENAMIDE may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)10-14-18-19-15(24-14)17-13(21)8-7-11-5-4-6-12(9-11)20(22)23/h4-9H,10H2,1-3H3,(H,17,19,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPEVWFVKLZPS-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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